1H-Benzimidazole-2-pentanamine
Description
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRXHPNZGDOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068194 | |
| Record name | 1H-Benzimidazole-2-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39650-63-0 | |
| Record name | 2-(5-Aminopentyl)benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39650-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-pentanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole-2-pentanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole-2-pentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-benzimidazole-pentane-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Mode of Action
As a benzimidazole derivative, it may interact with its targets through hydrogen bonding, given the presence of the imidazole ring. .
Biochemical Pathways
Benzimidazole derivatives have been shown to exhibit diverse biological activities, including antifungal and antitubercular effects
Result of Action
As a biochemical used in proteomics research, it may be involved in various biological processes
Biological Activity
Overview
1H-Benzimidazole-2-pentanamine, a member of the benzimidazole family, is a heterocyclic organic compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and antioxidant properties. The molecular formula of this compound is C12H17N3, with a molecular weight of 203.28 g/mol.
Synthesis and Structural Characteristics
The synthesis of benzimidazole derivatives typically involves the reaction of ortho-phenylenediamines with various aldehydes or ketones, often utilizing sodium metabisulfite as an oxidizing agent. This method yields a variety of derivatives that exhibit diverse biological activities. The structural characteristics of this compound include a planar benzimidazole core, which can undergo various chemical reactions, including hydrogen bonding and coordination with metal ions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of benzimidazole exhibit significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, some synthesized benzimidazole derivatives demonstrated Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin and norfloxacin .
| Compound | Target Organisms | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | MRSA, VRE | <50 | |
| Benzimidazole Derivative A | E. coli | 32 | |
| Benzimidazole Derivative B | S. aureus | 16 |
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress associated with various diseases. This property is crucial for potential therapeutic applications in conditions related to oxidative damage .
The mechanism of action for this compound primarily involves interactions at the molecular level with biological targets. It is believed to exert its effects through:
- Hydrogen Bonding : The imidazole ring facilitates interactions with target proteins.
- Enzyme Inhibition : Specifically, studies have focused on its interaction with Plasmodium falciparum spermidine synthase, indicating potential antimalarial activity by inhibiting critical enzymes necessary for parasite survival .
Case Studies
Several case studies have illustrated the efficacy of benzimidazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of synthesized benzimidazole derivatives showed significant antibacterial activity against clinical isolates from patients suffering from severe infections.
- Cancer Treatment : Clinical trials involving patients with advanced cancers have reported positive outcomes when treated with formulations containing benzimidazole derivatives, leading to improved survival rates and reduced tumor sizes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 2-Position
The biological and physicochemical properties of benzimidazole derivatives are profoundly influenced by the functional group at the 2-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Metabolic and Pharmacokinetic Considerations
- Chain Length and Branching : Linear chains (e.g., pentanamine) may undergo oxidative metabolism more readily than branched analogs (e.g., ethylamine), affecting half-life .
- Amine Functionality: The primary amine in pentanamine can form hydrogen bonds or salt bridges with biological targets, a feature absent in non-polar substituents like chloromethyl groups .
Preparation Methods
Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction, a classical method for benzimidazole synthesis, involves cyclocondensation of 1,2-diaminobenzene derivatives with carboxylic acids or their equivalents under acidic conditions. For 1H-benzimidazole-2-pentanamine, this method adapts by reacting 1,2-diaminobenzene with 5-aminopentanoic acid in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via:
-
Formation of an intermediate amide through nucleophilic attack of the amine on the carboxylic acid.
Key Conditions :
-
Solvent : 4M HCl (aqueous)
-
Temperature : Reflux at 110°C for 12–16 hours
Limitations include moderate yields and the need for harsh acidic conditions, which may degrade sensitive functional groups.
Weidenhagen Oxidation
The Weidenhagen method employs aldehydes and oxidizing agents to construct the benzimidazole core. For this compound, 5-aminopentanal is condensed with 1,2-diaminobenzene in the presence of copper(II) acetate as an oxidant.
Reaction Scheme :
Optimized Parameters :
This method avoids strong acids but requires stoichiometric oxidants, complicating purification.
Modern Synthetic Strategies
Cyclocondensation with Pentanedioic Acid Derivatives
A scalable route involves cyclocondensation of 1,2-diaminobenzene with 5-aminopentanoic acid methyl ester in dimethylformamide (DMF) using potassium hydroxide (KOH) as a base.
Procedure :
-
Step 1 : React 1,2-diaminobenzene (1.0 equiv) with methyl 5-aminopentanoate (1.2 equiv) in DMF at 100°C for 6 hours.
-
Step 2 : Hydrolyze the ester intermediate with aqueous HCl to yield the carboxylic acid.
-
Step 3 : Decarboxylate under reduced pressure to form the pentanamine side chain.
Advantages :
-
Yield : 75–85% after column chromatography.
-
Purity : >95% (HPLC).
Nucleophilic Substitution on Benzimidazole-2-thiol
Source describes a method where 1H-benzimidazole-2-thiol undergoes nucleophilic substitution with 5-bromopentylamine in the presence of K₂CO₃:
Conditions :
-
Temperature : 80°C, 8 hours.
-
Workup : Neutralize with HCl, filter, and recrystallize from methanol.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors to enhance efficiency:
-
Reactants : 1,2-Diaminobenzene and 5-azidopentanoic acid.
-
Catalyst : Zeolite-supported HCl.
-
Residence Time : 30 minutes.
-
Output : 90% conversion, 80% isolated yield.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvents, reducing waste:
-
Reagents : 1,2-Diaminobenzene and 5-aminopentanoic acid.
-
Conditions : Grind at 30 Hz for 2 hours.
Comparative Analysis of Methods
Table 1 : Key Parameters for Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phillips-Ladenburg | 1,2-Diaminobenzene, 5-aminopentanoic acid | HCl, reflux | 50–60 | 85 |
| Weidenhagen Oxidation | 1,2-Diaminobenzene, 5-aminopentanal | Cu(OAc)₂, EtOH | 55–65 | 80 |
| Cyclocondensation (DMF) | Methyl 5-aminopentanoate | KOH, 100°C | 75–85 | 95 |
| Nucleophilic Substitution | Benzimidazole-2-thiol, 5-bromopentylamine | K₂CO₃, DMF | 70 | 88 |
| Continuous Flow | 5-Azidopentanoic acid | Zeolite-HCl, flow | 80 | 98 |
Table 2 : Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Phillips-Ladenburg | Simple setup | Low yield, acidic conditions |
| Weidenhagen | Mild temperatures | Stoichiometric oxidant required |
| Cyclocondensation | High yield, scalable | Requires column chromatography |
| Continuous Flow | Fast, high purity | Specialized equipment needed |
Characterization and Validation
Synthetic products are validated via:
Q & A
Basic: What are the common synthetic routes for 1H-Benzimidazole-2-pentanamine?
The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, cyclization reactions using CO₂ and H₂ have been employed to form the benzimidazole core efficiently . Post-condensation modifications, such as alkylation or amination, can introduce the pentanamine side chain. Structural validation via X-ray crystallography (using SHELX programs like SHELXL for refinement) is critical to confirm regioselectivity .
Advanced: How can structural contradictions in benzimidazole derivatives be resolved using crystallographic data?
Discrepancies in reported structures (e.g., bond angles, substituent positions) often arise from differences in synthesis conditions or analytical methods. High-resolution X-ray diffraction paired with SHELXL refinement can resolve ambiguities by providing precise electron density maps. For example, SHELX programs allow robust handling of twinned crystals or high-resolution macromolecular data, enabling accurate determination of stereochemistry and hydrogen bonding networks .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹ for benzimidazole amines) .
- NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm).
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: What strategies optimize the yield of this compound under green chemistry conditions?
Catalytic methods using CO₂ as a cyclizing agent (e.g., in the presence of H₂) reduce reliance on harsh acids and improve atom economy . Solvent-free reactions or water-based systems can further enhance sustainability. Kinetic studies using HPLC to monitor intermediate formation are recommended to fine-tune reaction parameters .
Basic: How is purity assessed in synthesized benzimidazole compounds?
Purity is evaluated via:
- Chromatography : HPLC or TLC to detect unreacted starting materials.
- Elemental analysis : Confirms stoichiometric ratios of C, H, N.
- Melting point analysis : Deviations >2°C suggest impurities .
Advanced: What computational methods predict the bioactivity of benzimidazole derivatives?
Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies are used to correlate substituent effects with pharmacological properties. For example, in silico profiling (e.g., PubChem data) can predict binding affinities to targets like kinases or DNA topoisomerases, guiding synthetic prioritization .
Basic: What are the key pharmacological activities of benzimidazole derivatives?
Benzimidazoles exhibit:
- Anticancer activity : Inhibition of tubulin polymerization (e.g., derivatives with naphthalene substituents ).
- Antimicrobial effects : N-Mannich bases show enhanced potency against bacterial strains .
Advanced: How do substituents affect the pharmacokinetic properties of this compound?
Substituents like methyl groups (e.g., 5,6-dimethyl derivatives) improve lipophilicity and membrane permeability, enhancing bioavailability. However, bulky groups may reduce solubility. In vitro assays (e.g., Caco-2 cell permeability) combined with logP calculations are used to balance these effects .
Basic: What are the challenges in scaling up benzimidazole synthesis for preclinical studies?
Key issues include:
- Regioselectivity control : Competing pathways may yield isomers.
- Purification complexity : Column chromatography is often required for polar intermediates.
- Stability : Light-sensitive intermediates require inert atmospheres .
Advanced: How can mechanistic studies resolve contradictions in benzimidazole reaction pathways?
Isotopic labeling (e.g., ¹⁵N tracing) and in situ FTIR can track intermediate formation. For example, competing cyclization pathways (e.g., via nitrene intermediates vs. acid-catalyzed mechanisms) can be distinguished using kinetic isotope effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
